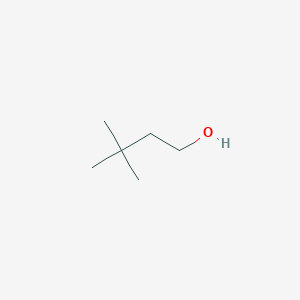

3,3-Dimethyl-1-butanol

概述

描述

3,3-Dimethyl-1-butanol (DMB) is a branched-chain primary alcohol with the molecular formula C₆H₁₄O and a molecular weight of 102.18 g/mol . It is a colorless liquid with an alcohol-like odor, a boiling point of 142–143°C, and a density of 0.81 g/cm³ . DMB is notable for its role as a non-lethal inhibitor of trimethylamine (TMA) lyases, enzymes produced by gut microbiota that convert dietary choline and L-carnitine into TMA, a precursor of the pro-atherogenic metabolite trimethylamine-N-oxide (TMAO) . DMB is naturally present in balsamic vinegars, red wines, olive oils, and grape seed oils , and it is synthetically used as an intermediate in pharmaceuticals, such as the artificial sweetener Neotame .

准备方法

Grignard Reagent-Mediated Synthesis: Mechanism and Workflow

The patented method involves a four-step sequence: (1) synthesis of tertiary butyl halide from tert-butanol and hydrohalic acids, (2) preparation of tert-butyl magnesium halide (Grignard reagent), (3) coupling with 1,2-dihaloethane to form 3,3-dimethyl-1-halobutane, and (4) hydrolysis to yield 3,3-dimethyl-1-butanol .

Tertiary Butyl Halide Synthesis

Ter t-butanol reacts with concentrated hydrohalic acids (HCl, HBr, or HI) under reflux to form tertiary butyl halides. For hydrochloric acid (30–38% concentration), a 1:3 volume ratio of tert-butanol to acid achieves 91–95% yield after 5–6 hours of reflux . Cooling the mixture to 0–8°C during washing with sodium bicarbonate and saturated brine minimizes hydrolysis, preserving halide purity.

Grignard Reagent Formation

In anhydrous tetrahydrofuran (THF), magnesium reacts with tertiary butyl halides under inert conditions. A molar ratio of 1:1.2 (halide:Mg) and THF volume fivefold that of the halide ensures complete conversion. Initiating the reaction with iodine (0.5% w/w of halide) and maintaining boiling for 1–5 hours yields tert-butyl magnesium halide .

Critical Reaction Parameters and Optimization

Coupling with 1,2-Dihaloethane

The Grignard reagent reacts with 1,2-dihaloethane (e.g., 1,2-dichloroethane, 1,2-dibromoethane) in a 1:3 molar ratio under ice-water bath conditions. After 24 hours, neutralization with dilute HCl followed by chloroform extraction isolates 3,3-dimethyl-1-halobutane in 82–92% yield . Lower temperatures (<10°C) suppress side reactions such as alkane formation.

Table 1: Comparative Yields Across Halide Variants

| Example | Halide Acid | Dihaloethane | Reaction Time (h) | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| 1 | HCl (30%) | 1,2-Cl₂C₂H₄ | 24 | 0–5 | 82 |

| 2 | HBr (38%) | 1,2-Cl₂C₂H₄ | 24 | 0–5 | 82 |

| 3 | HCl (30%) | 1,2-Br₂C₂H₄ | 24 | 0–5 | 92 |

Hydrolysis to this compound

3,3-Dimethyl-1-halobutane undergoes alkaline hydrolysis (2–4 M NaOH/KOH) under reflux for 4–6 hours. Neutralization, chloroform extraction, and vacuum distillation afford the final product in 85–95% yield . Elevated hydroxide concentrations (>3 M) reduce reaction times but risk over-hydrolysis.

Advantages Over Conventional Methods

Scalability and Reproducibility

Batch processes described in Examples 1–3 demonstrate consistent yields (>80%) at the 100 g scale. Maintaining anhydrous conditions during Grignard formation and strict temperature control during hydrolysis are critical for reproducibility .

Industrial Implementation Considerations

Purification Strategies

Vacuum distillation (40–60°C at 10–15 mmHg) effectively separates this compound (bp 143°C) from chloroform and unreacted intermediates. Gas chromatography (GC-MS) with a DB-5MS column confirms purity >99% .

Waste Management

Aqueous waste streams containing halides require neutralization with lime (CaO) to precipitate CaCl₂ or CaBr₂. Organic solvents (THF, chloroform) are recovered via fractional distillation for reuse .

化学反应分析

Types of Reactions: 3,3-Dimethyl-1-butanol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 3,3-Dimethylbutyraldehyde.

Reduction: It can be reduced to form 3,3-Dimethylbutane.

Substitution: It can react with hydrogen halides to form alkyl halides.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Hydrogen halides like hydrogen chloride or hydrogen bromide in the presence of a catalyst such as zinc chloride.

Major Products:

Oxidation: 3,3-Dimethylbutyraldehyde.

Reduction: 3,3-Dimethylbutane.

Substitution: Alkyl halides such as 3,3-Dimethyl-1-chlorobutane.

科学研究应用

Cardiovascular Health

Recent studies have highlighted the role of DMB in cardiovascular health, particularly its ability to reduce levels of trimethylamine N-oxide (TMAO), a compound linked to heart disease. A study involving mice subjected to pressure overload demonstrated that DMB treatment significantly reduced cardiac remodeling associated with heart failure (HF). The compound inhibited key signaling pathways involved in inflammation and fibrosis, suggesting its potential as a therapeutic agent in managing HF .

Key Findings:

- DMB reduced plasma TMAO levels in HF models.

- It attenuated cardiac hypertrophy and fibrosis.

- The inhibition of the p65 NF-κB and TGF-β1/Smad3 pathways was observed .

Food Industry

DMB has been identified as a promising compound in the food industry, particularly as a flavoring agent. Its synthesis is crucial for producing sweeteners that can enhance food products without adding significant calories. The preparation method utilizing low-cost raw materials makes it an economically viable option for industrial applications .

Case Study:

A patent describes an efficient synthesis method for DMB that reduces production costs while maintaining high yields. This method involves using common reagents under standard conditions, facilitating its use in food additive production .

Atmospheric Chemistry

Research has also focused on the environmental impact of DMB, particularly its degradation in the atmosphere. Studies have shown that DMB reacts with atmospheric oxidants such as hydroxyl radicals (OH) and chlorine (Cl), influencing its persistence and reactivity in the environment. Understanding these reactions is essential for assessing the environmental fate of this compound .

Data Table: Atmospheric Reaction Rates of DMB

| Reaction | Rate Constant (k) | Conditions |

|---|---|---|

| DMB + OH | Standard atmospheric conditions | |

| DMB + Cl | Not specified | Requires further study |

Pest Management

DMB has shown potential as a parakairomone, which can be used to attract or repel certain pests. Research indicates that it may be effective in controlling populations of specific agricultural pests, thus offering an eco-friendly alternative to traditional pesticides .

Case Study:

A study on Aleurodicus dispersus (whitefly) demonstrated that DMB could be utilized to monitor pest populations effectively, suggesting its application in integrated pest management strategies.

作用机制

3,3-Dimethyl-1-butanol exerts its effects through various mechanisms:

Inhibition of Microbial Trimethylamine Formation: It inhibits the formation of trimethylamine by gut microbiota, thereby reducing the levels of trimethylamine N-oxide in the plasma.

Immunomodulatory Effects: It modulates the secretion of proinflammatory cytokines from macrophages, which helps in reducing inflammation in conditions like rheumatoid arthritis.

相似化合物的比较

Structural and Functional Analogues Targeting TMA Lyase Inhibition

3,3-Dimethyl-1-butanol vs. Resveratrol and Betaine Aldehyde

Key Findings :

- DMB’s efficacy in reducing atherosclerotic plaques (40–60% reduction in mice) surpasses resveratrol, which requires higher doses for comparable effects .

This compound vs. Halomethylcholines

Key Findings :

- DMB’s broad inhibition spectrum makes it versatile for diverse diets, whereas halomethylcholines require precise strain targeting .

Structural Isomers and Alcohol Analogues

This compound vs. 3-Methyl-1-butanol (Isoamyl Alcohol)

Key Findings :

- Structural branching in DMB enhances its specificity for TMA lyase inhibition compared to linear alcohols like isoamyl alcohol .

This compound vs. 2-Ethyl-1-butanol

Key Findings :

- Despite lower lipid solubility, DMB’s branching allows optimal enzyme interaction, enhancing therapeutic potency .

This compound vs. 3-Methoxy-3-methyl-1-butanol

生物活性

3,3-Dimethyl-1-butanol (DMB) is an organic compound that has garnered attention for its potential biological activities, particularly in the context of immunomodulation and metabolic regulation. This article provides a comprehensive overview of the biological activity of DMB, including relevant research findings, case studies, and data tables illustrating its effects.

This compound is a branched-chain alcohol with the molecular formula C₅H₁₂O. It is a colorless liquid with a characteristic odor and is found in various food products, including olive oil and red wine. The compound serves as a substrate for various metabolic pathways and has been studied for its potential health benefits.

Immunomodulatory Effects

Recent studies have highlighted the immunomodulatory properties of DMB, particularly in models of inflammatory diseases such as collagen-induced arthritis (CIA). In a study involving CIA mice, DMB treatment resulted in a significant reduction (over 50%) in arthritis severity compared to control groups. Notably, this effect was independent of its action on trimethylamine (TMA) lyase activity, which is involved in the metabolism of dietary carnitine to TMA and subsequently to trimethylamine-N-oxide (TMAO), a compound associated with inflammatory diseases .

Key Findings:

- Reduction in Arthritis Severity : Mice treated with 1% DMB showed significant improvement in symptoms compared to vehicle-treated groups.

- Cytokine Modulation : DMB treatment reduced levels of pro-inflammatory cytokines such as IL-1β and IL-6 in LPS-stimulated macrophages, indicating its potential role in modulating immune responses .

Metabolic Pathways and Gut Microbiota Interaction

DMB's biological activity is closely linked to its metabolism and interaction with gut microbiota. It has been shown to inhibit the formation of TMA, thereby reducing TMAO levels in circulation. This inhibition may play a crucial role in mitigating age-related vascular dysfunction and hypertension.

Case Study: Maternal DMB Therapy

A study investigated the effects of maternal DMB therapy on offspring exposed to environmental pollutants. Pregnant rats were administered DMB during pregnancy and lactation, which resulted in significant protection against hypertension in adult male offspring. This protective effect was attributed to alterations in gut microbiota composition and metabolic pathways involving TMA and TMAO .

Table 1: Summary of Biological Activities of this compound

The exact mechanisms through which DMB exerts its biological effects are still being elucidated. Initial findings suggest that DMB may act through several pathways:

- Inhibition of TMA Production : By inhibiting microbial choline TMA lyase activity, DMB reduces the production of TMA from dietary sources.

- Modulation of Gut Microbiota : DMB influences gut microbial composition, which can impact systemic inflammation and metabolic health.

- Direct Effects on Immune Cells : DMB appears to directly affect immune cell function by modulating cytokine production during inflammatory responses .

常见问题

Basic Research Questions

Q. What are the optimal methods for synthesizing 3,3-Dimethyl-1-butanol, and how can reaction yields be improved?

- Methodology : The compound is typically synthesized via Grignard reactions or alkylation of tert-butyl alcohols. A reported method involves reacting 3,3-dimethylbutyl bromide with magnesium in dry ether, followed by hydrolysis. Yields (~55%) can be enhanced by optimizing reaction conditions (e.g., temperature, solvent purity, and inert atmosphere). Post-synthesis purification via vacuum distillation is critical to isolate the product .

Q. How do solubility discrepancies in literature (e.g., 4.44 mg/mL vs. 5.76 mg/mL) impact experimental design?

- Methodology : Solubility variations arise from measurement techniques (e.g., ESOL vs. SILICOS-IT models). Researchers should validate solubility experimentally using UV-Vis spectroscopy or HPLC under controlled conditions (pH, temperature). Pre-saturate solvents and use nephelometry for turbidity assessment to ensure reproducibility .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodology : Classified as a flammable liquid (GHS02), it requires storage in flame-proof cabinets and use of spark-resistant tools. Personal protective equipment (PPE) including nitrile gloves and fume hoods is mandatory. Spills should be neutralized with inert absorbents (e.g., vermiculite) .

Q. How can researchers verify the purity of this compound for metabolic studies?

- Methodology : Gas chromatography-mass spectrometry (GC-MS) is recommended, with a DB-5MS column and helium carrier gas. Compare retention times and mass spectra against certified reference standards. NMR (¹H and ¹³C) can confirm structural integrity, focusing on methyl group signals (δ 0.90 ppm for tert-butyl) .

Q. What role does this compound play in compound libraries for drug discovery?

- Methodology : As a tertiary alcohol, it serves as a scaffold in diversity-oriented synthesis for libraries targeting GPCRs or metabolic enzymes. Its physicochemical properties (LogP ~1.49, TPSA 20.23 Ų) make it suitable for lead optimization in anti-inflammatory or neuroactive agents .

Advanced Research Questions

Q. What experimental approaches elucidate the metabolic pathways of this compound in mammalian systems?

- Methodology : Use isotopically labeled ¹³C-3,3-Dimethyl-1-butanol in rodent models. Analyze metabolites via LC-MS/MS, focusing on oxidation products (e.g., 3,3-dimethylbutyric acid) and conjugation with glucuronic acid. In vitro assays with human hepatocytes can identify cytochrome P450 isoforms involved .

Q. How does this compound modulate TGF-β1/Smad3 and NF-κB signaling in cardiovascular disease models?

- Methodology : Treat endothelial cells with the compound (10–100 µM) under oxidative stress. Assess Smad3 phosphorylation via western blot and NF-κB nuclear translocation using immunofluorescence. In vivo, administer 50 mg/kg/day to ApoE⁻/⁻ mice and quantify aortic plaque formation .

Q. Can this compound mitigate hypertension programmed by prenatal toxicant exposure?

- Methodology : In a rat model, expose dams to TCDD (2 µg/kg) during gestation, then treat offspring with this compound (1% in drinking water). Measure blood pressure via telemetry and renal gene expression (e.g., ACE2, AT1R) using qPCR. Histological analysis of aortic stiffness is critical .

Q. What neurobehavioral effects arise from chronic this compound exposure in murine models?

- Methodology : Conduct open-field and social dominance tests in C57BL/6 mice dosed orally (100 mg/kg) for 28 days. Quantify monoamine levels (dopamine, serotonin) in striatal tissue via HPLC-ECD. RNA-seq of prefrontal cortex tissue can identify dysregulated pathways (e.g., synaptic plasticity) .

Q. How do physicochemical properties influence the blood-brain barrier (BBB) permeability of this compound?

- Methodology : Use in vitro BBB models (e.g., hCMEC/D3 cells) to measure apparent permeability (Papp). Correlate with computational predictions (e.g., BBB score = 0.55, indicating moderate permeation). In vivo, perform brain/plasma ratio studies post-IV administration .

Q. Methodological Considerations for Contradictory Data

- Solubility Conflicts : Reconcile discrepancies by standardizing solvent systems (e.g., aqueous buffers vs. organic co-solvents) and validating with orthogonal techniques (e.g., shake-flask vs. potentiometric titration) .

- Metabolic Variability : Account for species-specific differences (e.g., murine vs. human CYP450 activity) by cross-referencing in vitro microsomal assays with in vivo pharmacokinetic data .

属性

IUPAC Name |

3,3-dimethylbutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O/c1-6(2,3)4-5-7/h7H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUXCSEISVMREAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3060796 | |

| Record name | 3,3-Dimethyl-1-butanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3060796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid with an odor like alcohol; [Alfa Aesar MSDS] | |

| Record name | 3,3-Dimethyl-1-butanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10130 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

624-95-3, 26401-20-7 | |

| Record name | 3,3-Dimethyl-1-butanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=624-95-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3-Dimethylbutan-1-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000624953 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | tert-Hexyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026401207 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,3-DIMETHYL-1-BUTANOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54158 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Butanol, 3,3-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,3-Dimethyl-1-butanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3060796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3-dimethylbutan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.884 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,3-DIMETHYL-1-BUTANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/543OYD666T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。